3-Methyltetrahydrofuran-3-carboxylic acid

Description

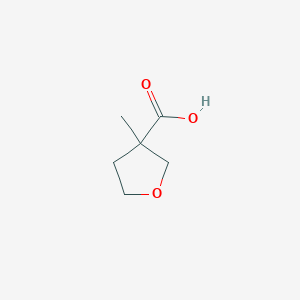

3-Methyltetrahydrofuran-3-carboxylic acid (CAS No. 1158760-45-2) is a heterocyclic carboxylic acid characterized by a tetrahydrofuran ring substituted with a methyl group and a carboxylic acid moiety at the 3-position. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol . The compound is typically obtained as a liquid with a purity of 95% and is utilized in organic synthesis, particularly as a chiral building block for pharmaceuticals and agrochemicals . Key physical properties include solubility in polar solvents like water, methanol, and ethyl acetate, though specific data on melting/boiling points remain unreported in the available literature .

Structure

2D Structure

Propriétés

IUPAC Name |

3-methyloxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(5(7)8)2-3-9-4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZNEKJUIYLHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158760-45-2 | |

| Record name | 3-methyloxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Esterification and Pyrolysis of 3-Hydroxymethyltetrahydrofuran (3-HOMeTHF)

Process Overview:

This method involves initial esterification of 3-HOMeTHF with a carboxylic acid, followed by pyrolysis to produce the target carboxylic acid.

Esterification:

3-HOMeTHF reacts with a carboxylic acid (commonly acetic acid) under reactive distillation conditions, where water is continuously removed to shift equilibrium toward ester formation.Pyrolysis of Ester:

The ester undergoes pyrolysis at 380–510°C for 0.1–20 seconds in a tubular reactor with inert packing, converting it into 3-methyleneTHF, an intermediate bearing the carboxylic functionality.Hydrogenation:

The 3-methyleneTHF is hydrogenated at 90–150°C and 10–50 bar in the presence of catalysts such as palladium or platinum to yield 3-methyltetrahydrofuran-3-carboxylic acid.

- This multi-step process yields high conversions (>90%) of the starting material to the final acid.

- The process is advantageous due to the use of common industrial equipment and the recyclability of unreacted starting materials.

Hydroformylation and Hydrogenation of 2,5-Dihydrofuran

Process Overview:

This approach employs hydroformylation of 2,5-dihydrofuran (2,5-DHF) to produce 3-formyltetrahydrofuran (3-formylTHF), which is then hydrogenated to the desired acid.

Hydroformylation:

2,5-DHF reacts with synthesis gas (CO and H₂) in the presence of a rhodium-phosphine catalyst, producing 3-formyltetrahydrofuran.Hydrogenolysis:

The 3-formylTHF is hydrogenated at 25–250°C and 1–400 bar, with optimal conditions around 90–150°C and 10–50 bar, over a Group VIII noble metal catalyst, to produce this compound.

- This route offers a direct conversion from inexpensive starting materials.

- Catalyst systems are well-understood, and high selectivity for the acid is achievable.

Alternative Routes from 1,4-Butynediol and Related Precursors

Japanese patents describe cyclization of 2-methyl-1,4-butane-diol, obtained via catalytic hydrogenation of 1,4-butynediol or 1,4-butenediol, to produce 3-methyltetrahydrofuran derivatives, which can be oxidized to the acid form.

- Catalytic hydrogenation in the presence of sulfuric acid or other acids.

- Cyclization occurs under specific temperature and pressure conditions to favor ring closure.

Data Table: Summary of Preparation Methods

Notes and Considerations

Purity of Starting Materials:

The purity of 3-HOMeTHF and 2,5-Dihydrofuran significantly influences yield and selectivity.Catalyst Selection:

Rhodium-based catalysts are preferred for hydroformylation, while palladium or platinum catalysts are effective for hydrogenation steps.Reaction Optimization:

Temperature, pressure, and solvent choice are critical for maximizing yield and minimizing side reactions such as polymerization or isomerization.Environmental and Economic Factors: Routes utilizing inexpensive raw materials like 2,5-Dihydrofuran and avoiding costly intermediates are more sustainable and economically viable.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification and amines for amidation are commonly employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, and other derivatives.

Applications De Recherche Scientifique

3-Methyltetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its carboxylic acid group allows it to form hydrogen bonds and ionic interactions with target molecules, modulating their activity and function .

Comparaison Avec Des Composés Similaires

3-Aryltetrahydrofuran-3-carboxylic Acids (5a–5e)

Tetrahydrofuran-3-carboxylic Acid (CAS 89364-31-8)

- Structure : Lacks the methyl group at the 3-position .

- Properties: Molecular weight 116.12 g/mol, with a hydrogen bond donor/acceptor count of 1/3, suggesting higher polarity than its methylated counterpart .

- Applications : Widely used in peptide synthesis and as a precursor for bioactive molecules .

Functional Group Variations

Methyl Tetrahydrofuran-3-carboxylate

- Structure : Ester derivative (methyl group replaces the carboxylic acid’s hydroxyl) .

- Properties : Molecular formula C₆H₁₀O₃ (MW 130.14), liquid state, and higher volatility due to esterification .

- Synthesis : Produced via esterification of tetrahydrofuran-3-carboxylic acid, with applications in flavor/fragrance industries .

Ethyl 3-(Methylamino)tetrahydrofuran-3-carboxylate

- Structure: Incorporates an ethyl ester and methylamino group at the 3-position .

- Properties: MW 173.21 g/mol; the amino group enhances nucleophilicity, making it suitable for coupling reactions in drug discovery .

Stereoisomers and Enantiomers

(R)-Tetrahydrofuran-3-carboxylic Acid (CAS 66838-42-4)

- Structure : Enantiomer with (R)-configuration at the 3-position .

- Properties: Identical molecular weight (116.12 g/mol) to the non-chiral analog but distinct optical rotation and bioactivity .

- Applications : Critical in asymmetric synthesis for chiral drug intermediates (e.g., antiviral agents) .

Heterocyclic Analogs with Different Ring Systems

3-Methylfuran-2-carboxylic Acid (CAS 4412-96-8)

Tetrahydro-2H-thiopyran-3-carboxylic Acid

- Structure : Sulfur replaces the oxygen atom in the tetrahydrofuran ring .

- Properties : Thioether linkage increases lipophilicity and resistance to enzymatic degradation, enhancing bioavailability in drug candidates .

Comparative Data Table

Activité Biologique

3-Methyltetrahydrofuran-3-carboxylic acid (MTHF-CA) is a compound of increasing interest due to its potential biological activities. This article synthesizes current research findings on the biological activities of MTHF-CA, including its anticancer properties, antimicrobial effects, and other pharmacological implications.

Chemical Structure and Properties

This compound is derived from 3-methyltetrahydrofuran, a cyclic ether known for its unique structural properties. The carboxylic acid functional group at the 3-position enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of MTHF-CA. A notable investigation involved evaluating its effects on various cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells, including:

- HeLa cells (cervical cancer)

- HepG2 cells (hepatocellular carcinoma)

In vitro assays revealed that MTHF-CA inhibited cell proliferation in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which were confirmed through flow cytometry and caspase activity assays.

Table 1: Anticancer Activity of MTHF-CA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| HepG2 | 20 | Cell cycle arrest |

| MCF-7 | 25 | Caspase activation |

Antimicrobial Activity

MTHF-CA has also been evaluated for its antimicrobial properties . Studies indicate that it exhibits moderate antibacterial activity against both gram-positive and gram-negative bacteria. The compound's effectiveness was assessed using the Minimum Inhibitory Concentration (MIC) method against various strains, including:

- Staphylococcus aureus

- Escherichia coli

- Salmonella typhimurium

Table 2: Antimicrobial Activity of MTHF-CA

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 75 | Weak |

| Salmonella typhimurium | 100 | Weak |

The biological activity of MTHF-CA can be attributed to its ability to interact with cellular targets involved in growth regulation and apoptosis. The carboxylic acid group is crucial for binding to these targets, facilitating the compound's therapeutic effects.

Case Studies

- Study on Cancer Cell Lines : A detailed investigation into the effects of MTHF-CA on HeLa and HepG2 cells showed that treatment led to significant reductions in cell viability, with apoptosis confirmed through annexin V staining.

- Antimicrobial Efficacy : In a comparative study, MTHF-CA was tested alongside known antibiotics. It exhibited synergistic effects when combined with ampicillin against resistant strains of Staphylococcus aureus.

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% threshold recommended for research-grade material) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

What strategies optimize stereochemical outcomes during the synthesis of this compound derivatives?

Q. Advanced

- Use chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) to control stereochemistry .

- Employ kinetic resolution via enzymatic methods (e.g., lipases) to separate enantiomers .

- Monitor reaction progress using circular dichroism (CD) spectroscopy to track stereochemical changes .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile reactions .

- Waste disposal : Segregate chemical waste and collaborate with certified waste management services for neutralization .

- Emergency response : Maintain spill kits and ensure access to emergency eyewash stations .

How can computational modeling aid in predicting the biological targets of this compound?

Q. Advanced

- Perform molecular docking studies (e.g., AutoDock Vina) to identify potential protein targets .

- Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects with bioactivity .

- Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) .

What are the stability profiles of this compound under varying storage conditions?

Q. Basic

- Short-term storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .

- Long-term stability : Lyophilization or storage at –20°C in amber vials minimizes degradation .

- Monitor stability via periodic HPLC analysis to detect decomposition products .

How can structure-activity relationship (SAR) studies enhance the pharmacological potential of this compound?

Q. Advanced

- Synthesize analogs with modified substituents (e.g., halogenation at the 5-position) to assess bioactivity trends .

- Evaluate metabolic stability using liver microsome assays to identify metabolically resistant derivatives .

- Correlate lipophilicity (logP) with membrane permeability using Caco-2 cell models .

What methodologies are used to determine the pharmacokinetic properties of this compound?

Q. Basic

- In vitro assays : Plasma protein binding (equilibrium dialysis) and metabolic stability (CYP450 enzyme assays) .

- In vivo studies : Administer radiolabeled compound (e.g., ¹⁴C) to track absorption and excretion in model organisms .

How can scalability challenges in the synthesis of this compound be addressed?

Q. Advanced

- Optimize batch processes using flow chemistry to enhance reproducibility and yield .

- Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Conduct design of experiments (DoE) to identify critical process parameters (CPPs) for quality-by-design (QbD) approaches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.